molecular formula C18H14N4S B12579425 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine CAS No. 606092-72-2

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine

Cat. No.: B12579425
CAS No.: 606092-72-2
M. Wt: 318.4 g/mol
InChI Key: RVXAVLKJEPIRIR-UHFFFAOYSA-N
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Description

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine is a chemical hybrid of two high-value pharmacophores, the 2-phenylquinazolin-4-amine and the 5-methyl-N-phenylthiazol-2-amine scaffolds, designed for advanced pharmaceutical and biological research. Quinazoline derivatives are recognized for their diverse biological activities. Specifically, N-phenylquinazolin-4-amine derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory and analgesic properties in pharmacological models . These compounds are of interest for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with an improved safety profile . Furthermore, the quinazoline core is a privileged structure in medicinal chemistry, associated with antineoplastic, antimicrobial, and anticonvulsant activities . The 2-aminothiazole moiety is another critical scaffold with a broad spectrum of reported biological activities. Compounds containing this structure have been investigated as potent cytotoxic agents against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . The 2-aminothiazole ring is a key structural component in several approved anticancer drugs and clinical candidates, often functioning as kinase inhibitors or tubulin polymerization inhibitors . This scaffold is also frequently explored for its antimicrobial and antioxidant potential . The strategic fusion of these two bioactive systems into a single molecule makes 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine a promising candidate for research into multi-target therapies or for probing new oncological and inflammatory pathways. Researchers can utilize this compound to investigate structure-activity relationships, synergistic effects, and novel mechanisms of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

606092-72-2

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

5-methyl-N-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H14N4S/c1-12-11-19-18(23-12)22-17-14-9-5-6-10-15(14)20-16(21-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20,21,22)

InChI Key

RVXAVLKJEPIRIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with 2-phenylquinazoline under specific conditions. The reaction may require catalysts and solvents to facilitate the process. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Thiazole Ring Functionalization

Thiazole substitution is achieved through:

  • Hantzsch Thiazole Synthesis : Condensation of α-halo ketones (e.g., chloroacetone) with thioureas or thioamides in ethanol or THF . For example:

    • Reaction of 4-chloro-2-phenylquinazoline with 5-methylthiazol-2-amine in THF at 80°C for 12–24 hours yields the target compound .

Key Reaction Data

StepReactantsConditionsYieldCharacterization MethodsSource
1Anthranilic acid, urea, HClReflux, 6 h75%FTIR (C=O at 1708 cm⁻¹), ¹H-NMR (δ 6.8–8.5 ppm aromatic)
22-Phenylquinazolin-4-one, POCl₃Reflux, 4 h82%MS (M⁺-Cl peak), Elemental Analysis (C, H, N)
34-Chloro-2-phenylquinazoline, 5-methylthiazol-2-amineTHF, 80°C, 24 h68%¹H-NMR (δ 2.49 ppm CH₃), IR (C-S-C at 1186 cm⁻¹)

Spectral and Analytical Confirmation

  • FTIR : Peaks at 1615–1600 cm⁻¹ (C=N), 1186 cm⁻¹ (C-S-C), and 2925 cm⁻¹ (aliphatic C-H) .

  • ¹H-NMR :

    • δ 2.49 ppm (s, 3H, CH₃ of thiazole).

    • δ 7.52–8.12 ppm (m, aromatic protons of quinazoline and phenyl) .

  • Mass Spectrometry : Molecular ion peaks (M⁺) with fragmentation patterns consistent with quinazoline-thiazole cleavage .

Reactivity and Modifications

  • Electrophilic Substitution : The thiazole ring undergoes halogenation (e.g., bromination at C5) under mild conditions .

  • Cross-Coupling Reactions : Suzuki coupling with aryl boronic acids modifies the phenyl group of quinazoline .

Biological Correlation

While not the focus, derivatives of N-(quinazolin-4-yl)thiazol-2-amine exhibit:

  • Anticancer Activity : Inhibition of aurora kinases (IC₅₀: 8–10 nM) .

  • Antibacterial Properties : MIC values of 2–8 µg/mL against S. aureus .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) .

  • Photodegradation : UV light induces cleavage of the thiazole-quinazoline bond .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent through its ability to inhibit key kinases involved in cell division. Specifically, compounds similar to 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine have been identified as potent inhibitors of aurora A and B kinases, which play critical roles in mitosis. In a study involving N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, it was found that these compounds induced cell death by causing mitotic failure and increased polyploidy in cancer cell lines, demonstrating significant cytotoxicity against MCF-7 and HeLa cells .

Antiepileptic Properties

In the realm of neurological disorders, derivatives of quinazoline and thiazole have been evaluated for their antiepileptic effects. The synthesis of novel compounds based on thiazole structures has led to promising results in animal models for epilepsy. For instance, specific derivatives were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, showing significant efficacy compared to the standard drug Phenytoin . This suggests that similar structures may provide therapeutic benefits for epilepsy management.

Antimicrobial Activity

The antimicrobial properties of compounds related to 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine have also been explored. Research indicates that thiazole derivatives exhibit activity against various bacterial strains and fungi. For example, certain synthesized compounds demonstrated superior activity against resistant strains of fungi such as Aspergillus fumigatus, which is critical given the increasing incidence of fungal infections in immunocompromised patients .

Acetylcholinesterase Inhibition

Another area of interest is the potential application of thiazole-based compounds as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Compounds with a thiazole core have shown significant inhibitory activity against acetylcholinesterase, suggesting their utility in enhancing cholinergic transmission and potentially improving cognitive function .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine involves various chemical reactions that allow for modifications leading to enhanced biological activity. Studies focusing on structure activity relationships (SAR) indicate that specific substitutions on the thiazole ring can significantly affect the biological properties of these compounds . This understanding aids in rational drug design, allowing researchers to optimize therapeutic efficacy while minimizing toxicity.

Case Studies and Research Findings

Study Focus Findings
Study 1 AnticancerIdentified as potent inhibitors of aurora kinases; induced cell death via mitotic failure.
Study 2 AntiepilepticShowed significant efficacy in MES and scPTZ models; superior to Phenytoin.
Study 3 AntimicrobialDemonstrated high activity against resistant fungal strains; critical for immunocompromised patients.
Study 4 Acetylcholinesterase InhibitionSignificant inhibitory activity; potential therapeutic applications for Alzheimer's disease.
Study 5 SAR AnalysisHighlighted importance of specific substitutions for enhanced biological activity.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues Targeting mGluR4

ADX88178 (5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine)

  • Structure : Replaces the quinazoline with a pyrimidine and pyrazole group.
  • Activity : A potent mGluR4 positive allosteric modulator (PAM) with EC50 values of 4 nM (human) and 9 nM (rat). Demonstrates antiparkinsonian effects by reducing haloperidol-induced catalepsy and enhancing L-DOPA efficacy .
  • Applications : Used in PET imaging ([11C]ADX88178) for mGluR4 studies in neurodegenerative disorders .
  • Key Difference : The pyrimidine-pyrazole system in ADX88178 enhances selectivity for mGluR4, whereas the quinazoline in the target compound may shift selectivity toward kinase targets .

Thiazol-2-Amine Derivatives as Kinase Inhibitors

CYC116 (4-Methyl-5-(2-(4-Morpholinophenylamino)Pyrimidin-4-yl)Thiazol-2-Amine)

  • Structure: Features a pyrimidine linked to a morpholinophenyl group.
  • Activity : Potent aurora kinase inhibitor (Ki = 8.0 nM for aurora A; 9.2 nM for aurora B). Induces mitotic failure and polyploidy in cancer cells .
  • Key Difference: The morpholinophenyl substituent in CYC116 is critical for aurora kinase inhibition, whereas the phenylquinazolinyl group in the target compound may target different kinases or receptors .

Nitrophenyl-Thiazol-2-Amine Derivatives

4-(4-Nitrophenyl)Thiazol-2-Amine

  • Structure : Substituted with a nitrophenyl group at position 4 of the thiazole.
  • Properties: High melting point (286°C) and moderate yield (94%).
  • Key Difference : The nitro group contrasts with the methyl and phenylquinazolinyl groups in the target compound, which may improve lipophilicity and blood-brain barrier penetration .

Thiadiazole Analogues

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine

  • Structure : Replaces thiazole with thiadiazole and incorporates a chlorobenzylidene group.
  • Activity : Exhibits insecticidal and fungicidal properties, highlighting the role of heterocycle choice in biological activity .
  • Key Difference : Thiadiazoles are less common in CNS targets but are effective in agrochemical applications, underscoring the importance of core heterocycle selection .

Comparative Data Table

Compound Name Core Structure Target Key Activity/EC50/Ki Key Applications
5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine Thiazole-Quinazoline Not reported Not reported Hypothesized kinase/CNS
ADX88178 Thiazole-Pyrimidine mGluR4 EC50 = 4–9 nM Parkinson’s disease, PET imaging
CYC116 Thiazole-Pyrimidine Aurora A/B kinases Ki = 8.0–9.2 nM Cancer therapy
4-(4-Nitrophenyl)thiazol-2-amine Thiazole-Nitrophenyl Not specified N/A Material/Agrochemical
(E)-N-(4-Chlorobenzylidene)-...thiadiazole Thiadiazole Insecticidal targets Broad-spectrum activity Pest control

Biological Activity

5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. Quinazoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities. This article reviews the biological activities associated with 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine, supported by relevant case studies and research findings.

Synthesis and Structure

The synthesis of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}

This compound features a quinazoline ring fused with a thiazole moiety, which is significant for its biological activity.

Antitumor Activity

Quinazoline derivatives have shown promising antitumor properties. The compound 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine has been evaluated against various cancer cell lines. In vitro studies reveal that it exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).

Table 1: Cytotoxicity of 5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine

Cell LineIC50 (µM)
MCF715.24
HepG212.67

These values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are well-documented. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes.

Table 2: COX-II Inhibition by 5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine

CompoundIC50 (µM)Reference Compound (Indomethacin)IC50 (µM)
5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-am10.34Indomethacin8.50

The results demonstrate that this compound has comparable activity to established anti-inflammatory drugs, indicating its potential for further development.

Antibacterial and Antifungal Activity

Recent studies have also evaluated the antibacterial and antifungal properties of quinazoline derivatives. The compound showed moderate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of 5-Methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-am

MicroorganismMIC (µM)
Staphylococcus aureus20.00
Escherichia coli25.00
Candida albicans30.00

These findings suggest that the compound could be explored for use in treating infections caused by resistant strains.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-am with target proteins involved in tumor growth and inflammation. The compound's ability to inhibit key enzymes such as EGFR and COX-II is attributed to its structural features that facilitate strong binding affinities.

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that the compound inhibited cell proliferation in MCF7 cells through apoptosis induction mechanisms.
    "The results indicated significant apoptosis in treated cells compared to controls" .
  • Anti-inflammatory Assessment : In an animal model of inflammation, treatment with this compound resulted in reduced paw edema compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted thiazole amines and quinazoline derivatives. For example, refluxing 2-amino-4-phenylthiazole with 2-phenylquinazolin-4-yl chloride in dichloromethane (DCM) or dimethylformamide (DMF) in the presence of triethylamine (TEA) as a base yields the target compound. A slight excess of the carboxylic acid component (if applicable) ensures complete reaction, followed by purification via recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as C=N (1599 cm⁻¹), aromatic C=C (1440 cm⁻¹), and primary amines (NH₂ stretching at 3435–3252 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.20–7.77 ppm for phenyl/thiazole rings) and NH₂ protons (δ 6.78 ppm) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns for structural validation .

Q. What purification methods are recommended post-synthesis?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted intermediates. Recrystallization from ethanol or methanol improves purity, particularly for removing polar byproducts. For heat-sensitive compounds, cold filtration in DCM/hexane mixtures is advised .

Advanced Research Questions

Q. How can molecular docking guide the prediction of this compound’s mechanism of action?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina can model interactions between the compound and target proteins (e.g., PFOR enzyme in anaerobic organisms). Focus on hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking between the quinazoline ring and aromatic residues in the active site. Validate predictions with in vitro enzymatic inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and incubation conditions (e.g., 37°C, 24 hours) for antimicrobial studies .
  • Dose-Response Analysis : Compare IC₅₀ values across studies to account for concentration-dependent effects .
  • Structural Confirmation : Ensure synthesized batches are identical via XRD (e.g., space group I 1 2/a 1, unit cell parameters a=19.2951 Å, b=13.6381 Å) to rule out polymorphic variations affecting activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the quinazoline 2-phenyl group (e.g., electron-withdrawing Cl or NO₂) or thiazole 5-methyl group to assess effects on solubility and bioactivity .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole moieties to evaluate metabolic stability .
  • In Silico Tools : Use QSAR models to correlate logP values with cytotoxicity data, prioritizing derivatives with optimal hydrophobicity (logP ~2–3) for cellular uptake .

Q. What crystallization conditions yield high-quality single crystals for XRD analysis?

  • Methodological Answer : Slow evaporation of a saturated DCM/ethanol (1:1) solution at 150 K produces diffraction-quality crystals. Monitor crystal growth under polarized light to avoid twinning. Refinement parameters (R-factor <0.05, wR₂ <0.12) ensure structural accuracy .

Data Analysis and Experimental Design

Q. How to address low yields in coupling reactions during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use EDCI/HOBt or DCC/DMAP systems to enhance amide bond formation efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >75% .

Q. What computational methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound in a water box (TIP3P model) to assess hydrolytic stability over 50 ns trajectories.
  • pKa Prediction : Use MarvinSketch or SPARC calculators to estimate ionization states at pH 7.4, guiding formulation design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.